An In-depth Technical Guide to 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine
An In-depth Technical Guide to 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While pyrimidine derivatives are known for a wide range of biological activities, specific data on the biological targets and signaling pathways of this particular compound are not extensively documented in publicly available literature.
Core Chemical Properties
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, with the CAS number 130623-81-3, is a substituted pyrimidine.[1][2] Its fundamental properties are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source(s) |
| IUPAC Name | 6-chloro-N4,N4-dimethylpyrimidine-4,5-diamine | N/A |
| CAS Number | 130623-81-3 | [1][2] |
| Molecular Formula | C6H9ClN4 | [1][2] |
| Molecular Weight | 172.62 g/mol | [1][2] |
| Exact Mass | 172.0515740 | [1] |
| Polar Surface Area (PSA) | 55.04 Ų | [1] |
| LogP | 1.35940 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is not explicitly available. However, a plausible synthetic route can be adapted from the established synthesis of structurally similar compounds, such as 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. This involves a two-step process starting from a commercially available precursor.
Step 1: Synthesis of 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
The initial step involves the reaction of 4,6-dichloro-5-nitropyrimidine with dimethylamine.
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Dimethylamine solution (e.g., 40% in water)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
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Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Methanol
Procedure:
-
Dissolve 4,6-dichloro-5-nitropyrimidine and triethylamine in anhydrous THF.
-
Slowly add a solution of dimethylamine in THF to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture in vacuo.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic phase with 1M HCl and then with brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine.
Step 2: Reduction of the Nitro Group to Synthesize 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine
The second step is the reduction of the nitro group of the intermediate to an amine group.
Materials:
-
6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
-
Ethanol
-
Water
-
Iron powder
-
Ammonium chloride (NH4Cl)
-
Celite
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Petroleum ether
Procedure:
-
Dissolve 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the solution.
-
Stir the mixture at reflux for 5 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Extract the residue with ethyl acetate.
-
Wash the organic extract with saturated NaHCO3 solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by flash chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine.
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity or the signaling pathways associated with 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. However, the broader class of pyrimidine derivatives is well-recognized for a wide spectrum of pharmacological activities.[3] Many substituted pyrimidines have been investigated as kinase inhibitors for the treatment of cancer and inflammatory diseases.[4] Additionally, various pyrimidine compounds have demonstrated antimicrobial, antiviral, and other therapeutic properties.[5][6][7]
Given the structural features of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, it could be a candidate for screening in various biological assays, particularly in the context of kinase inhibition or as a scaffold for further chemical modifications to develop novel therapeutic agents. The diagram below illustrates a generalized concept of how a pyrimidine-based kinase inhibitor might function.
Safety and Handling
The available safety data for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine indicates that it should be handled with care in a laboratory setting.
Hazard Identification:
-
Hazard Statements: May cause an allergic skin reaction (H317).[2]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[8]
-
P363: Wash contaminated clothing before reuse.[8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[8]
-
Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[8]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[8]
Researchers should always consult the most current and detailed Material Safety Data Sheet (MSDS) before handling this compound.
Conclusion
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is a chemical compound with well-defined physical and chemical properties. While a specific, published synthesis protocol is not available, a reliable synthetic route can be inferred from related compounds. The primary area for future research is the exploration of its biological activities. Given the pharmacological importance of the pyrimidine scaffold, this compound represents a valuable starting point for drug discovery and development programs. It is imperative that any handling of this compound is done in accordance with established laboratory safety procedures.
References
- 1. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
